molecular formula C16H17N3O2S2 B2622580 N-(2-([2,3'-bithiophen]-5-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide CAS No. 2034253-61-5

N-(2-([2,3'-bithiophen]-5-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B2622580
CAS No.: 2034253-61-5
M. Wt: 347.45
InChI Key: DUCFUXAQJDKYIC-UHFFFAOYSA-N
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Description

N-(2-([2,3'-Bithiophen]-5-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a synthetic small molecule that integrates a pyrazole carboxamide core with a bithiophene moiety. This molecular architecture is of significant interest in medicinal and agrochemical research. Pyrazole carboxamides are a recognized chemotype in fungicide development; for instance, related compounds have been shown to exhibit potent activity against pathogens like Rhizoctonia solani by potentially disrupting mitochondrial function, specifically by inhibiting complexes II and IV in the electron transport chain, leading to energy depletion and cell death . The inclusion of the bithiophene group, a privileged structure in organic electronics and pharmacology, may further modify the compound's bioactivity and physical properties. In pharmaceutical research, analogous pyrazole carboxamide structures have been investigated as potent and selective inhibitors of enzymes like Janus Kinase 1 (JAK1), highlighting the scaffold's utility in developing therapeutics for inflammatory diseases and cancer . Other derivatives have been explored as ligands for the Cannabinoid Type 2 Receptor (CB2), indicating potential in managing pain and inflammation without CNS-related side effects . This compound is intended for research and development purposes only in these and other exploratory fields. It is not intended for diagnostic or therapeutic use in humans. Researchers should consult the Certificate of Analysis for lot-specific data.

Properties

IUPAC Name

3-methoxy-1-methyl-N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]pyrazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2S2/c1-19-9-13(16(18-19)21-2)15(20)17-7-5-12-3-4-14(23-12)11-6-8-22-10-11/h3-4,6,8-10H,5,7H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUCFUXAQJDKYIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)NCCC2=CC=C(S2)C3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-([2,3’-bithiophen]-5-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the bithiophene derivative, which can be synthesized through bromination and stannylation reactions . The pyrazole ring is then introduced via a cyclization reaction involving appropriate precursors under controlled conditions. The final step involves coupling the bithiophene and pyrazole moieties through amide bond formation, often using coupling reagents like EDCI or DCC in the presence of a base .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-(2-([2,3’-bithiophen]-5-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride (LiAlH4).

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the bithiophene moiety can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene rings .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Differences

The target compound’s pyrazole-carboxamide core distinguishes it from analogs in the evidence:

  • VK-501 to VK-510 (Pyrimido[1,2-a]benzimidazole derivatives) : These feature fused pyrimido-benzimidazole cores instead of pyrazole, with substituted phenyl and pyridyl groups .
  • N-(2-Methoxy-4-nitrophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide: Contains a thieno-pyrazole fused system with nitro and methoxy substituents on the phenyl ring .
  • Pyrazole-1-carbothioamides : Replace the carboxamide with a carbothioamide group and incorporate dihydropyrazole and isoxazol moieties .

Substituent and Functional Group Variations

Key substituent comparisons are summarized below:

Compound Core Structure Key Substituents Functional Groups
Target Compound Pyrazole-4-carboxamide 2-([2,3'-Bithiophen]-5-yl)ethyl, 3-methoxy, 1-methyl Carboxamide, Bithiophen
VK-501 to VK-510 Pyrimido[1,2-a]benzimidazole Substituted phenyl, pyridyl, oxo groups Amide, Benzimidazole
Compound in Thieno[2,3-c]pyrazole 2-Methoxy-4-nitrophenyl, methyl, phenyl Nitro, Methoxy, Thiophene
Pyrazole-1-carbothioamides Dihydropyrazole 4-Nitrophenyl, 5-methylisoxazol, substituted phenyl Carbothioamide, Isoxazol
Notable Observations:
  • The bithiophen-ethyl chain in the target compound may enhance π-π interactions and solubility compared to single-thiophene or phenyl groups in analogs .
  • Carbothioamides () exhibit stronger hydrogen-bond acceptor capacity than carboxamides due to sulfur’s electronegativity, which could influence target selectivity .

Hypothesized Bioactivity Profiles

  • The bithiophen moiety may confer anti-inflammatory or anticancer properties, as seen in thiophene-containing drugs .
  • Pyrazole-carboxamides are often explored as kinase inhibitors or antimicrobial agents, contrasting with the benzimidazole-based VK series’ unspecified biomedical activities .

Biological Activity

N-(2-([2,3'-bithiophen]-5-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a compound that has garnered attention in the field of medicinal chemistry, particularly for its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a pyrazole core, which is known for its diverse pharmacological properties. The presence of the bithiophene moiety enhances its electronic properties, potentially contributing to its biological activity.

Structure

  • Chemical Formula : C₁₈H₁₈N₂O₂S₂
  • Molecular Weight : 342.47 g/mol
  • Functional Groups : Pyrazole, carboxamide, methoxy, and bithiophene.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound was evaluated against various cancer cell lines to determine its cytotoxic effects.

Case Studies and Findings

  • Cytotoxicity Against Cancer Cell Lines :
    • The compound exhibited significant cytotoxic activity against MCF7 (breast cancer), SF-268 (glioma), and NCI-H460 (lung cancer) cell lines.
    • IC₅₀ Values :
      • MCF7: 3.79 µM
      • SF-268: 12.50 µM
      • NCI-H460: 42.30 µM .
  • Mechanism of Action :
    • The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways.
    • It also demonstrated inhibition of key kinases involved in cell proliferation and survival, such as Aurora-A kinase.

Structure-Activity Relationship (SAR)

The SAR studies indicated that modifications on the pyrazole ring and the bithiophene substituent significantly influenced the biological activity. For instance:

  • Methoxy Group : Enhances lipophilicity and cellular uptake.
  • Bithiophene Substituent : Contributes to increased electron delocalization, enhancing interaction with biological targets.

Comparison with Other Pyrazole Derivatives

CompoundCell LineIC₅₀ (µM)Mechanism
This compoundMCF73.79Apoptosis via caspase activation
Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole-5-carboxylateA54926Antitumor activity
1-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-(4-chlorophenyl)-1H-pyrazoleNCI-H4600.39Autophagy induction

Q & A

Basic: What are the recommended synthetic routes and optimization strategies for N-(2-([2,3'-bithiophen]-5-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide?

Answer:
The synthesis involves multi-step protocols, including:

  • Coupling reactions between pyrazole and bithiophene precursors using Suzuki-Miyaura or Stille cross-coupling for aryl-aryl bond formation .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency, while microwave-assisted synthesis reduces reaction time .
  • Catalysts : Pd-based catalysts (e.g., Pd(PPh₃)₄) are critical for cross-coupling steps .
  • Purification : Column chromatography or recrystallization ensures high purity (>95%) .
    Key characterization : NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and HPLC for purity validation .

Basic: What spectroscopic and computational methods are essential for characterizing this compound?

Answer:

  • NMR spectroscopy : Assigns proton environments (e.g., methoxy group at δ 3.8–4.0 ppm, thiophene protons at δ 6.5–7.5 ppm) .
  • Mass spectrometry : Confirms molecular weight (e.g., ESI-MS m/z calculated for C₁₈H₁₇N₃O₂S₂: 395.08) .
  • X-ray crystallography : Resolves 3D conformation, highlighting dihedral angles between pyrazole and bithiophene moieties .
  • IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹) .

Basic: How can researchers evaluate the biological activity of this compound in preclinical studies?

Answer:

  • In vitro assays :
    • Enzyme inhibition : Dose-response curves (IC₅₀) against kinases or proteases (e.g., factor Xa, similar to razaxaban analogs) .
    • Cellular viability : MTT assays in cancer cell lines (e.g., U-87 MG) to assess antiproliferative effects .
  • Target selectivity : Compare binding affinity (Ki) across related receptors using radioligand displacement assays .

Advanced: What strategies are recommended for resolving contradictory data in pharmacological studies (e.g., inconsistent IC₅₀ values)?

Answer:
Contradictions may arise from:

  • Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and validate with positive controls (e.g., staurosporine) .
  • Metabolite interference : Use LC-MS/MS to identify active metabolites and adjust potency calculations .
  • Protein binding : Measure free fraction via equilibrium dialysis to account for plasma protein effects .

Advanced: How can structure-activity relationship (SAR) studies optimize the compound’s biological activity?

Answer:

  • Core modifications :
    • Replace the methoxy group with electron-withdrawing substituents (e.g., CF₃) to enhance metabolic stability .
    • Vary bithiophene substitution patterns to modulate π-π stacking with target residues .
  • Computational modeling :
    • Perform CoMFA/CoMSIA to map steric/electrostatic fields influencing receptor binding .
    • Molecular dynamics simulations assess conformational flexibility in aqueous and lipid environments .

Advanced: How should researchers address discrepancies in synthetic yield data across studies?

Answer:

  • Reaction condition screening : Use design of experiments (DoE) to optimize temperature, solvent, and catalyst loading .
    • Example: Yield increased from 45% to 72% by switching from THF to DMF in coupling steps .
  • Byproduct analysis : LC-MS monitors side reactions (e.g., dimerization) to refine stoichiometry .

Advanced: What methodologies assess the compound’s stability under physiological conditions?

Answer:

  • Forced degradation studies :
    • Acidic/basic hydrolysis (pH 1–14 at 37°C) to identify labile bonds (e.g., amide cleavage) .
    • Oxidative stress: H₂O₂ exposure evaluates thiophene ring stability .
  • Accelerated stability testing : Store at 40°C/75% RH for 4 weeks; analyze degradation products via UPLC-QTOF .

Advanced: How can computational modeling guide the design of derivatives with improved pharmacokinetics?

Answer:

  • ADME prediction : Use tools like SwissADME to optimize logP (target 2–4) and polar surface area (<140 Ų) for blood-brain barrier penetration .
  • Docking simulations : Prioritize derivatives with hydrogen bonds to key residues (e.g., Lys508 in c-Met) .
  • Metabolite prediction : CypRules or GLORY identifies metabolic hotspots (e.g., N-demethylation sites) .

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